2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide
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Overview
Description
2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide is a synthetic organic compound with the molecular formula C17H17ClN2O3 and a molecular weight of 332.79 g/mol . This compound is characterized by the presence of a benzamide group linked to a 4-chloro-2-methylphenoxypropanoyl moiety through an amide bond. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2-bromo-1-phenylpropan-1-one.
Formation of Intermediate: 4-chloro-2-methylphenol is reacted with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate to form 2-(4-chloro-2-methylphenoxy)-1-phenylpropan-1-one.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzamide include:
- 2-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide
- 2-{[2-(tert-butyl-4-methylphenoxy)acetyl]amino}benzamide
- Methyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate
- 2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-10-9-12(18)7-8-15(10)23-11(2)17(22)20-14-6-4-3-5-13(14)16(19)21/h3-9,11H,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLYOYNJGXPXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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